Dysprosium tribromate
Description
Contextualization within Lanthanide(III) Halogenate Chemistry
The lanthanide(III) halogenates, which include bromates, chlorates, and iodates, represent a significant family of inorganic compounds. A defining characteristic of the lanthanide bromates is their tendency to form isostructural series of hydrated salts. bath.ac.ukacademie-sciences.fr These compounds crystallize from aqueous solutions as nonahydrates, with the general formula Ln(H₂O)₉₃, where Ln represents a lanthanide ion. bath.ac.uk
Structurally, the central lanthanide ion, including dysprosium, is coordinated by nine water molecules, forming a complex cation, [Ln(H₂O)₉]³⁺. This cation typically adopts a tricapped trigonal prismatic geometry. The bromate (B103136) anions (BrO₃⁻) are not directly coordinated to the metal center but are located in the crystal lattice, participating in an extensive network of hydrogen bonds with the coordinated water molecules. academie-sciences.fr This structural arrangement is consistent across the series, though subtle changes in bond lengths and angles occur due to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number across the lanthanide series. bath.ac.ukpatsnap.comacs.org
Rationale for Investigation of Dysprosium(III) Bromate Systems
The investigation into dysprosium(III) bromate is driven by the unique physical properties inherent to the dysprosium(III) ion, primarily its magnetic and luminescent characteristics.
Magnetic Properties: Dysprosium and its compounds are known for their exceptional magnetic properties. wikipedia.org The element possesses one of the highest magnetic moments of all elements, especially at low temperatures. wikipedia.orgaps.org This makes dysprosium-containing materials candidates for advanced applications such as high-performance permanent magnets and in single-molecule magnets (SMMs), where individual molecules can exhibit magnetic hysteresis. rsc.orgmdpi.comnih.govresearchgate.net Studying dysprosium tribromate allows researchers to understand how the specific coordination environment and the presence of bromate anions influence these magnetic behaviors. rsc.org
Luminescent Properties: Dysprosium(III) complexes often exhibit characteristic and sharp luminescence emission bands. iaea.org Typically, these emissions occur in the visible region, with a prominent yellow emission around 572 nm and a blue emission around 482 nm. mdpi.comresearchgate.net This luminescence arises from f-f electronic transitions within the Dy³⁺ ion. researchgate.net Research into the photophysical properties of this compound can provide insights into how the crystal lattice and the interaction with the bromate ions affect the efficiency and lifetime of these emissions, which is relevant for the development of phosphors and other light-emitting materials. rsc.orgrsc.org
Fundamental Research Questions Pertaining to this compound
The study of this compound is guided by several fundamental research questions aimed at a deeper understanding of its structure-property relationships:
Structural Refinement and Lanthanide Contraction: A primary question is the precise determination of the crystal structure of Dy(H₂O)₉₃. Researchers seek to quantify the Dy-O bond lengths and compare them with other lanthanide bromates to model the precise effect of the lanthanide contraction on the coordination geometry. patsnap.comrsc.org
Magneto-Structural Correlations: How does the specific tricapped trigonal prismatic coordination environment in this compound dictate its magnetic properties? Investigating the magnetic susceptibility at various temperatures can reveal phenomena like slow magnetic relaxation, which is a hallmark of single-molecule magnets. rsc.orgnih.gov
Photophysical Dynamics: What are the detailed luminescent properties of this compound? This includes measuring quantum yields and decay lifetimes to understand the energy transfer processes within the crystal lattice and the influence of the bromate anions on the radiative and non-radiative decay pathways of the excited Dy³⁺ ion. researchgate.netrsc.org
Synthesis and Stability: Beyond crystallization from aqueous solutions, are there alternative synthetic routes to this compound, potentially leading to anhydrous or other solvated forms? Furthermore, understanding the thermal stability and decomposition pathway of the nonahydrate is crucial for materials processing and application. tnstate.eduwikipedia.org
Data Tables
Table 1: Physical and Chemical Properties of this compound This table presents known properties of the compound. Note that some online sources incorrectly conflate this compound with dysprosium tribromide. The data presented here pertains specifically to the bromate.
| Property | Value | Reference |
| IUPAC Name | dysprosium(3+);tribromate | smolecule.com |
| Chemical Formula | Dy(BrO₃)₃ | smolecule.com |
| Molecular Weight | 546.21 g/mol | smolecule.com |
| CAS Number | 28958-28-3 | smolecule.com |
| Typical Hydrated Form | Dy(H₂O)₉₃ | bath.ac.uk |
| Coordination Geometry | Tricapped Trigonal Prismatic | bath.ac.ukacademie-sciences.fr |
Properties
CAS No. |
28958-28-3 |
|---|---|
Molecular Formula |
Br3DyO9 |
Molecular Weight |
546.21 g/mol |
IUPAC Name |
dysprosium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Dy/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
NZSCDDGIJMDTRN-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Dy+3] |
Origin of Product |
United States |
Synthetic Methodologies for Dysprosium Tribromate and Its Derivatives
Controlled Precipitation Techniques for Dysprosium(III) Bromate (B103136) Hydrates
The most common route to dysprosium(III) bromate is through the precipitation of its hydrated salt from an aqueous solution. This method typically involves the reaction of a soluble dysprosium salt, such as dysprosium(III) nitrate (B79036) or chloride, with a soluble bromate salt, such as sodium bromate or potassium bromate. The hydrated form, dysprosium tribromate nonahydrate (Dy(BrO₃)₃·9H₂O), is known to crystallize from aqueous solutions at room temperature. researchgate.net
The general reaction can be represented as: Dy³⁺(aq) + 3BrO₃⁻(aq) + 9H₂O(l) → Dy(BrO₃)₃·9H₂O(s)
Key parameters for controlling the precipitation process include the concentration of the reactants, the temperature of the solution, the rate of addition of the precipitating agent, and the pH of the medium. Slow evaporation of a solution containing stoichiometric amounts of dysprosium(III) ions and bromate ions can yield well-formed crystals. For other lanthanide oxalates, it has been shown that slowing down the precipitation process by controlling factors like temperature can lead to larger crystals. acs.org While specific studies on the controlled precipitation of this compound are not abundant, the principles of lanthanide salt crystallization suggest that careful control of these parameters is crucial for obtaining a product with high purity and desired crystallinity.
Table 1: Parameters for Controlled Precipitation of Dysprosium(III) Bromate Hydrates
| Parameter | Condition | Expected Outcome |
| Dysprosium Salt | Dysprosium(III) nitrate, Dysprosium(III) chloride | Provides the Dy³⁺ cation |
| Bromate Source | Sodium bromate, Potassium bromate | Provides the BrO₃⁻ anion |
| Temperature | Room temperature | Favors the formation of the nonahydrate |
| Evaporation Rate | Slow | Promotes the growth of larger, well-defined crystals |
| pH | Neutral to slightly acidic | Prevents the precipitation of dysprosium hydroxide (B78521) |
Anhydrous this compound Synthesis Pathways
The preparation of anhydrous this compound requires the removal of the water of hydration from the hydrated salt without decomposing the bromate anion. This is a delicate process as bromates are susceptible to thermal decomposition.
The dehydration of hydrated metal salts is a common synthetic step, but for bromates, it must be conducted under carefully controlled conditions to avoid the formation of oxides or oxybromides. libretexts.org Thermal analysis techniques such as thermogravimetry (TGA) and differential scanning calorimetry (DSC) are essential for determining the appropriate temperature ranges for dehydration. For many rare earth chloride hydrates, dehydration occurs in multiple steps, with the final water molecule being the most difficult to remove without inducing hydrolysis. researchgate.net A similar multi-step dehydration process can be anticipated for this compound nonahydrate.
A potential dehydration protocol would involve heating the hydrated salt in a controlled atmosphere, possibly under vacuum or in a stream of dry, inert gas, with a slow heating rate. The temperature would need to be carefully raised to just above the point where water is evolved, as indicated by TGA, but below the decomposition temperature of the anhydrous bromate.
High-temperature solid-state reactions offer an alternative route to anhydrous this compound, bypassing the need for a hydrated precursor. This method typically involves the reaction of dysprosium(III) oxide (Dy₂O₃) with a suitable brominating agent that also provides the oxygen atoms for the bromate anion. However, the direct reaction of an oxide with a simple bromide is unlikely to form a bromate. A more plausible, though not documented, approach could involve a reaction with a more reactive bromate source in a molten salt flux or under high pressure.
Solid-state synthesis often requires high temperatures to overcome the kinetic barriers of diffusion in the solid state. The choice of reactants and reaction conditions is critical to ensure the formation of the desired product and to prevent the formation of more stable oxides or bromides.
Single Crystal Growth Strategies for Structural Determination
The growth of single crystals is essential for the unambiguous determination of the crystal structure of this compound by X-ray diffraction. For hydrated salts like this compound nonahydrate, single crystals can be grown by the slow evaporation of a saturated aqueous solution at a constant temperature. researchgate.net The quality of the resulting crystals is highly dependent on the purity of the starting materials and the absence of dust particles that can act as unwanted nucleation sites.
For anhydrous compounds, single crystal growth is more challenging. Techniques such as the Bridgman-Stockbarger method or the Czochralski method, which involve the slow cooling of a molten salt, could potentially be employed. cvut.cz However, the thermal instability of the bromate anion makes these high-temperature methods difficult. Another approach could be chemical vapor transport, where the anhydrous compound is transported along a temperature gradient in a sealed tube with the aid of a transport agent.
Table 2: Potential Single Crystal Growth Methods for this compound
| Method | Phase | Description | Challenges |
| Slow Evaporation | Hydrated | A saturated solution is allowed to evaporate slowly, leading to the formation of crystals. | Requires careful control of temperature and evaporation rate. |
| Bridgman-Stockbarger | Anhydrous | A molten sample in a crucible is slowly lowered through a temperature gradient. | Risk of thermal decomposition of the bromate anion. |
| Czochralski | Anhydrous | A seed crystal is pulled from a melt of the material. | High melting point and thermal instability of the compound. |
| Chemical Vapor Transport | Anhydrous | The material is transported as a volatile species in a sealed tube with a temperature gradient. | Finding a suitable transport agent and reaction conditions. |
Micro- and Nanocrystalline this compound Preparation
The synthesis of micro- and nanocrystalline materials can lead to enhanced properties due to their high surface-area-to-volume ratio. While specific methods for producing micro- and nanocrystalline this compound are not well-documented, techniques used for other rare earth compounds could be adapted.
Combustion synthesis is a versatile method for producing fine oxide powders. researchgate.net In a typical process, a solution containing a metal salt (e.g., dysprosium nitrate) and a fuel (e.g., glycine (B1666218) or urea) is heated until it auto-ignites, leading to the formation of a voluminous, nanocrystalline oxide product. A similar approach could potentially be explored for this compound by using a bromate salt as the oxidizer in the combustion mixture. The rapid, high-temperature nature of the reaction would need to be carefully controlled to prevent the complete decomposition of the bromate product.
Other methods for preparing nanocrystalline materials include sol-gel synthesis, co-precipitation with subsequent controlled annealing, and hydrothermal synthesis. Hydrothermal methods, in particular, have been used to systematically synthesize nanoscale lanthanide phenylphosphonates with controlled morphologies. nih.gov This technique, which involves crystallization from a high-temperature aqueous solution under high pressure, could potentially be adapted for the synthesis of nanocrystalline this compound.
Crystallographic Analysis and Structural Elucidation of Dysprosium Tribromate
Powder X-ray Diffraction Studies
Temperature-Dependent Phase Transitions (e.g., as studied for other Dy compounds)
While specific studies on the temperature-dependent phase transitions of dysprosium tribromate are not extensively documented in the literature, the behavior of other dysprosium-containing compounds provides significant insight into the potential transformations this material might undergo. Dysprosium and its compounds are well-known for complex magnetic and structural phase transitions as a function of temperature. aps.org
For instance, elemental dysprosium metal exhibits distinct transitions between paramagnetic, helical antiferromagnetic, and ferromagnetic states upon cooling. aps.orgaps.org At its Néel temperature (TN) of approximately 179 K, dysprosium transitions from a paramagnetic to a helical antiferromagnetic state. aps.orgresearchgate.net A further first-order phase transition occurs at the Curie temperature (Tc) of around 86-89 K, where it transforms into a ferromagnetic state. aps.org This latter transition is accompanied by a discontinuous structural change from a hexagonal close-packed to an orthorhombic crystal structure and a detectable temperature hysteresis. aps.orgaps.org
These transitions are summarized in the table below:
| Transition Type | Critical Temperature (K) | Phases Involved |
| Ferromagnetic to Antiferromagnetic | ~89 K (Curie Temperature) | Ferromagnetic ↔ Helical Antiferromagnetic |
| Antiferromagnetic to Paramagnetic | ~179 K (Néel Temperature) | Helical Antiferromagnetic ↔ Paramagnetic |
This table presents data for elemental Dysprosium as an illustrative example of temperature-dependent phase transitions in Dysprosium-containing materials.
Similarly, complex dysprosium oxides like DyScO3 exhibit antiferromagnetic ordering below a Néel temperature of 3.15 K. researchgate.net The magnetic properties and phase transitions in these materials are intrinsically linked to their crystal structure and the electronic configuration of the Dy3+ ion. Given these precedents, it is plausible that this compound could also exhibit temperature-dependent structural or magnetic phase transitions, which would be a critical area for future experimental investigation.
In-Situ X-ray Diffraction for Mechanistic Insights (e.g., for phase transformations)
To elucidate the precise mechanisms of potential phase transformations in compounds like this compound, in-situ X-ray diffraction (XRD) is an indispensable analytical tool. mdpi.com This technique allows for the real-time monitoring of changes in the crystal structure of a material as it is subjected to varying conditions, such as temperature, pressure, or a reactive atmosphere. mdpi.commdpi.com By collecting diffraction patterns continuously during a transformation process, researchers can identify transient intermediate phases, determine reaction kinetics, and understand the atomistic pathways of structural changes. nih.gov
For example, in studies on the formation of lanthanide-based inorganic-organic hybrid compounds, in-situ energy dispersive X-ray diffraction has been employed to follow the crystallization process. nih.gov These investigations revealed that the formation of the final product can occur in multiple steps, involving the appearance and subsequent transformation of a crystalline intermediate. nih.gov The data obtained from such in-situ experiments can be used to determine critical kinetic parameters like rate constants and activation energies for each step of the transformation. nih.gov
The application of in-situ XRD to this compound could provide invaluable mechanistic insights into:
The precise temperatures and structural nature of any polymorphic phase transitions.
The kinetics of dehydration of its hydrated forms, revealing how the crystal lattice changes upon water removal.
The thermal decomposition pathway, identifying any intermediate crystalline phases that form before the final oxide.
This method moves beyond the static picture provided by conventional ex-situ analysis, offering a dynamic view of the structural evolution of the material under investigation. youtube.com
Examination of Hydrogen Bonding Networks in Hydrated Forms
These coordinated water molecules then act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the bromate (B103136) (BrO3-) anions and potentially with other, non-coordinated water molecules (water of crystallization). The bromate anions, in turn, can act as hydrogen bond acceptors. This intricate network of hydrogen bonds links the various components—the Dy3+ cation, its coordination sphere of water molecules, and the bromate anions—into a stable, three-dimensional supramolecular architecture. unesp.br
While the specific crystal structure of hydrated this compound is not detailed in the literature, studies of other hydrated dysprosium carboxylate complexes show that hydrogen bonds involving coordinated water molecules can lead to the formation of complex structures like helicoidal chains. unesp.br It is highly probable that similar O-H···O hydrogen bonds are fundamental to the structural integrity of hydrated this compound, influencing its crystallographic properties and stability.
Isostructural Relationships with Other Lanthanide Tribromates
The lanthanide series of elements is characterized by the "lanthanide contraction," the steady decrease in ionic radii with increasing atomic number. Despite this gradual change, the chemical similarity and consistent trivalent oxidation state (Ln3+) across the series mean that many lanthanide compounds form isostructural series. nih.gov This means that compounds with the same formula but different lanthanide elements often crystallize in the same crystal structure, with only minor variations in unit cell parameters and bond lengths that correlate with the changing ionic radius.
It is therefore highly probable that this compound is isostructural with the tribromates of its neighboring lanthanides (e.g., terbium tribromate, holmium tribromate). This trend has been observed in numerous classes of lanthanide compounds, including inorganic-organic hybrids and double perovskites. nih.gov For instance, a complete isostructural series of ((CH3)4N)2KLn(NO3)6 (where Ln = La-Lu, Y) has been synthesized, demonstrating that the same structural framework can accommodate the entire range of lanthanide ions. nih.gov Similarly, hybrid compounds of the formula Ln(O3P-C4H8-SO3)(H2O) were found to be isostructural for a range of early lanthanides. nih.gov
The ionic radius of the eight-coordinate Dy3+ ion is approximately 1.052 Å, placing it between Tb3+ (1.063 Å) and Ho3+ (1.041 Å). This small, systematic change in size is generally not sufficient to induce a different packing arrangement, leading to the formation of an isostructural series.
| Lanthanide Ion | Ionic Radius (CN=8) in Å |
| Gadolinium (Gd³⁺) | 1.078 |
| Terbium (Tb³⁺) | 1.063 |
| Dysprosium (Dy³⁺) | 1.052 |
| Holmium (Ho³⁺) | 1.041 |
| Erbium (Er³⁺) | 1.030 |
This table illustrates the lanthanide contraction for elements neighboring Dysprosium, supporting the high probability of isostructural relationships among their corresponding tribromate compounds.
Verifying this isostructural relationship for the lanthanide tribromate series would require systematic crystallographic studies across the series.
Advanced Spectroscopic Characterization of Dysprosium Tribromate
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for investigating the molecular vibrations within a crystal lattice. For dysprosium tribromate, this analysis focuses on the internal modes of the bromate (B103136) anion, the vibrations associated with the dysprosium-oxygen coordination sphere, and the collective lattice phonons.
The bromate anion (BrO₃⁻) possesses a trigonal pyramidal structure, belonging to the C₃ᵥ point group. It has four fundamental vibrational modes: ν₁ (symmetric stretching), ν₂ (symmetric bending), ν₃ (asymmetric stretching), and ν₄ (asymmetric bending). The ν₃ and ν₄ modes are doubly degenerate. In the solid state, the local symmetry of the bromate ion within the this compound crystal lattice may be lower than C₃ᵥ, which can lead to the lifting of these degeneracies and the appearance of split peaks in the spectra. The interaction with the Dy³⁺ cation and the crystal field effects also influence the positions of these bands compared to the free ion. scirp.org
The typical frequency ranges for these modes in solid-state bromates are well-established. researchgate.net The symmetric stretch (ν₁) is often observed as a strong, sharp peak in the Raman spectrum, while the asymmetric stretch (ν₃) typically gives rise to a very strong absorption in the IR spectrum. researchgate.netksu.edu.sa
| Vibrational Mode | Symmetry (C₃ᵥ) | Description | Approximate Wavenumber (cm⁻¹) |
|---|---|---|---|
| ν₁ | A₁ | Symmetric Br-O Stretch | 780 - 810 |
| ν₂ | A₁ | Symmetric O-Br-O Bend (Umbrella) | 420 - 440 |
| ν₃ | E | Asymmetric Br-O Stretch | 800 - 840 |
| ν₄ | E | Asymmetric O-Br-O Bend | 350 - 370 |
In the crystal structure of this compound, the Dy³⁺ ion is coordinated by oxygen atoms from the bromate anions. The vibrations associated with these Dysprosium-Oxygen (Dy-O) bonds are expected to occur at lower frequencies than the internal bromate modes, typically in the far-infrared region of the spectrum. These modes are broadly classified as Dy-O stretching and O-Dy-O bending vibrations.
Direct experimental data for these modes in this compound is not extensively documented. However, by comparison with other dysprosium-oxygen containing compounds such as dysprosium garnets and oxides, the Dy-O stretching modes are anticipated to appear in the 250-500 cm⁻¹ range. aps.org The corresponding bending modes would be found at even lower energies, often below 250 cm⁻¹. These vibrations are often weak and can be coupled with other low-frequency lattice modes, making their definitive assignment complex.
Lattice modes involve the collective vibrations of the Dy³⁺ cations and BrO₃⁻ anions as whole units within the crystal structure. These vibrations, known as phonons, are categorized into acoustic and optical branches. They are observed at very low frequencies, typically below 250 cm⁻¹ in the Raman and far-infrared spectra. scirp.org
Phonon spectroscopy is crucial for understanding the thermal properties of the material and the mechanisms of non-radiative relaxation. The energy of the lattice phonons plays a significant role in bridging the energy gap between the f-f electronic levels of the Dy³⁺ ion, thereby influencing its luminescence efficiency. nih.gov Materials with low-energy phonon modes are generally preferred for luminescent applications as they reduce the probability of multiphonon non-radiative decay. nih.gov While specific phonon spectra for this compound are not widely available, the analysis of analogous rare-earth salts provides a framework for understanding these low-energy vibrational processes.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy in the UV-Visible-NIR region reveals details about the electronic structure of the dysprosium(III) ion. The spectrum is characterized by sharp, low-intensity peaks arising from intra-configurational f-f transitions and broad, high-intensity bands from ligand-to-metal charge transfer.
The absorption spectrum of the Dy³⁺ ion is defined by transitions from its ⁶H₁₅/₂ ground state to various excited electronic states within the 4f subshell. These f-f transitions are characteristically sharp and narrow because the 4f electrons are well-shielded from the ligand environment by the outer 5s and 5p electrons. rroij.com According to quantum mechanical selection rules, these transitions are parity-forbidden (Laporte-forbidden), which results in their low molar absorptivity. kns.org Intensity is gained through mechanisms such as vibronic coupling or the presence of a non-centrosymmetric coordination environment around the Dy³⁺ ion, which allows for some mixing of opposite-parity orbitals. rroij.com
The absorption bands are numerous and span the near-infrared to the ultraviolet regions. The positions of these bands are only slightly affected by the host lattice. researchgate.netacs.org
| Transition from ⁶H₁₅/₂ to Excited State | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| ⁶H₁₁/₂ | 1270 | 7870 |
| ⁶H₉/₂, ⁶F₁₁/₂ | 1090 | 9170 |
| ⁶F₉/₂ | 900 | 11110 |
| ⁶F₇/₂ | 805 | 12420 |
| ⁶F₅/₂ | 755 | 13250 |
| ⁴I₁₅/₂ | 452 | 22120 |
| ⁴G₁₁/₂ | 426 | 23470 |
| ⁴I₁₃/₂ | 388 | 25770 |
| ⁶P₅/₂ | 365 | 27400 |
| ⁶P₇/₂ | 351 | 28490 |
| ⁶P₃/₂ | 325 | 30770 |
In addition to the f-f transitions, the electronic spectrum of this compound is expected to feature a Ligand-to-Metal Charge Transfer (LMCT) band. This type of transition involves the transfer of an electron from a molecular orbital primarily localized on the ligand (in this case, the oxygen p-orbitals of the bromate anion) to an empty or partially filled orbital of the metal center (the 4f or 5d orbitals of Dy³⁺). libretexts.org
Unlike the parity-forbidden f-f transitions, LMCT transitions are fully allowed, resulting in very broad and intense absorption bands with high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹). libretexts.org For trivalent lanthanides with oxyanion ligands, these charge transfer bands typically occur at high energies, in the ultraviolet or vacuum ultraviolet region. uu.nl For this compound, the LMCT band is predicted to lie in the deep UV range, likely below 250 nm, and is therefore not typically observed in standard visible-NIR absorption measurements. The exact position of this band is sensitive to the oxidizing power of the metal ion and the reducing nature of the ligand.
Luminescence Spectroscopy
Luminescence spectroscopy is a powerful tool for probing the electronic transitions within the 4f shell of the dysprosium(III) ion in this compound. The emission spectrum is anticipated to be characterized by sharp, well-defined peaks arising from the shielded nature of the 4f electrons.
Dysprosium(III) Emission Profiles and Lifetimes
The luminescence of Dy³⁺ ions is well-documented across various host matrices. In this compound, the characteristic emission bands are expected to originate from the ⁴F₉/₂ excited state to lower-lying levels of the ⁶Hⱼ manifold. The most prominent of these transitions are typically the ⁴F₉/₂ → ⁶H₁₅/₂ transition, which results in a blue emission around 480 nm, and the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition, which produces a strong yellow emission at approximately 575 nm tandfonline.comnih.gov. The intensity ratio of the yellow to blue (Y/B) emission is highly sensitive to the local symmetry of the Dy³⁺ ion.
The luminescence lifetime of the ⁴F₉/₂ excited state is a critical parameter that reflects the efficiency of the emission process. In oxyhalide lead borate (B1201080) glasses, the introduction of lead halides leads to an increase in the ⁴F₉/₂ lifetime, attributed to a reduction in the covalency between Dy³⁺ and the surrounding ligands nih.gov. For this compound, the lifetime would be influenced by the presence of non-radiative decay pathways, such as quenching by high-frequency vibrations of water molecules if the compound is hydrated.
Table 1: Expected Luminescence Properties of Dysprosium(III) in this compound
| Parameter | Expected Value/Characteristic |
|---|---|
| Excitation Wavelength | ~350-400 nm |
| Major Emission Bands | ~480 nm (blue), ~575 nm (yellow), ~662 nm (red) |
| Corresponding Transitions | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂, ⁴F₉/₂ → ⁶H₁₁/₂ |
| Luminescence Lifetime | Dependent on hydration and non-radiative decay |
Sensitization Pathways and Quantum Yield Determinations
Direct excitation of the f-f transitions of Dy³⁺ is often inefficient due to their forbidden nature. In complexes, sensitization via an organic ligand that absorbs energy and transfers it to the Dy³⁺ ion is a common strategy to enhance luminescence. For an inorganic compound like this compound, such sensitization pathways are absent. The quantum yield, which is the ratio of emitted photons to absorbed photons, would therefore depend on the efficiency of direct excitation and the competition between radiative and non-radiative decay processes. The determination of the quantum yield would require careful photophysical measurements.
Influence of Crystal Field on Luminescence Properties
The crystal field, which is the electrostatic field created by the surrounding bromate ions, has a significant impact on the luminescence properties of the Dy³⁺ ion. While the 4f orbitals are well-shielded, the crystal field can cause a splitting of the energy levels (Stark splitting), leading to a fine structure in the emission spectra. A study on the magnetic behavior and crystal field of Dy(BrO₃)₃·9H₂O has been reported, indicating that such analyses are crucial for understanding the electronic structure. The strength and symmetry of the crystal field influence the transition probabilities and, consequently, the intensities and lifetimes of the luminescence.
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
XPS and AES are surface-sensitive techniques that provide information about the elemental composition and chemical states of the constituent elements in this compound.
Core-Level Binding Energy Analysis of Dysprosium, Bromine, and Oxygen
XPS analysis of this compound would involve the measurement of the binding energies of the core-level electrons of dysprosium, bromine, and oxygen. For dysprosium, the Dy 4d and Dy 3d regions are of particular interest. In dysprosium oxide (Dy₂O₃), the Dy 4d spectrum shows peaks at approximately 152.8 eV and 156.7 eV, corresponding to the Dy 4d₅/₂ and Dy 4d₃/₂ spin-orbit components, respectively researchgate.net. Similar features are expected for this compound, with slight shifts in binding energy due to the different chemical environment provided by the bromate ions.
The Br 3d and O 1s core levels would also provide valuable information. The binding energy of the O 1s peak would indicate the nature of the oxygen bonding within the bromate group.
Table 2: Anticipated Core-Level Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Reference Compound |
|---|---|---|---|
| Dysprosium (Dy) | 4d₅/₂ | ~153-154 | Dy₂O₃, Dy(NO₃)₃ researchgate.netresearchgate.net |
| Dysprosium (Dy) | 4d₃/₂ | ~157-158 | Dy₂O₃, Dy(NO₃)₃ researchgate.netresearchgate.net |
| Bromine (Br) | 3d | ~68-70 | - |
| Oxygen (O) | 1s | ~531-533 | - |
Valency State Determination of Dysprosium(III)
XPS is a definitive technique for determining the oxidation state of elements. The binding energy of a core-level electron is sensitive to the chemical state of the atom. For dysprosium, the most stable oxidation state is +3 thermofisher.com. The XPS spectrum of this compound is expected to confirm the presence of Dy³⁺. In a study of dysprosium nitrate (B79036), the Dy 4d spectrum with peaks at 154.2 eV (4d₅/₂) and 157.4 eV (4d₃/₂) was characteristic of the +3 oxidation state researchgate.net. Any significant deviation from these values in this compound could suggest a different chemical environment or the presence of mixed valency, although the latter is unlikely for dysprosium under normal conditions. The binding energy of core electrons generally increases with a higher oxidation state iaea.org.
Auger Electron Spectroscopy (AES) could complement the XPS data by providing high-spatial-resolution elemental mapping of the sample surface, confirming the distribution of dysprosium, bromine, and oxygen.
Theoretical and Computational Chemistry of Dysprosium Tribromate
Quantum Chemical Calculations of Electronic Structure
The electronic structure of dysprosium compounds is particularly complex, characterized by a high number of electronic states from its open 4f-shell, significant electron correlation, and relativistic effects. wiley.com Computational chemistry provides essential tools to model these systems.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of lanthanide compounds. For a molecule like dysprosium tribromate, DFT calculations would be employed to optimize the molecular geometry, predict bond lengths and angles, and determine the most stable crystal packing arrangement. For example, DFT has been successfully used to investigate the chemical ordering and electronic properties of other dysprosium-containing materials.
In a hypothetical DFT study of Dy(BrO₃)₃, the process would involve selecting an appropriate exchange-correlation functional and basis set. Functionals like PBE or B3LYP are common starting points. The calculations would yield the optimized coordinates of the dysprosium, bromine, and oxygen atoms. This data allows for the determination of key structural parameters, such as the Dy-O bond distances within the coordination sphere and the geometry of the bromate (B103136) (BrO₃⁻) anions.
For high-accuracy predictions, particularly for properties related to the 4f electrons such as magnetic behavior and electronic spectra, ab initio wavefunction-based methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful approach for systems with strong electron correlation, like lanthanide complexes. rsc.org This method allows for a detailed description of the electronic states arising from the f-orbitals.
In the context of this compound, CASSCF calculations would focus on the Dy³⁺ ion and its immediate coordination environment. These calculations can accurately predict the energies of the ground and excited electronic states, which is fundamental for understanding the compound's magnetic and spectroscopic properties. rsc.orgrsc.org Such methods have been used to explain the magnetic anisotropy in various dysprosium complexes. uoa.gr
Calculations involving heavy elements like dysprosium are computationally demanding due to the large number of electrons. q-chem.com To make these calculations feasible, Effective Core Potentials (ECPs), also known as pseudopotentials, are frequently used. q-chem.comgithub.iouni-muenchen.deuam.mx An ECP replaces the chemically inert core electrons with a potential, treating only the valence electrons explicitly. uni-muenchen.deuam.mx This approach significantly reduces computational cost while retaining accuracy for chemical properties. uni-muenchen.de
For dysprosium, the ECP would replace the inner shell electrons, leaving the 4f and outer valence electrons to be treated by the basis set. Furthermore, ECPs can be designed to incorporate relativistic effects, which are substantial for heavy elements and influence their chemical behavior. q-chem.com Both scalar relativistic effects and more complex spin-orbit coupling can be included, which is critical for accurately describing the electronic structure of dysprosium. github.io
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are a standard tool for interpreting and predicting infrared (IR) and Raman spectra. nih.gov These calculations are typically performed using DFT methods. nih.gov For this compound, a frequency calculation on the optimized geometry would yield a set of vibrational modes, each with a specific frequency and intensity.
These theoretical spectra can be correlated with experimental data to assign observed peaks to specific atomic motions. The vibrational modes of Dy(BrO₃)₃ would primarily consist of:
Internal modes of the bromate ion: Symmetric and asymmetric stretching and bending vibrations of the Br-O bonds.
Lattice modes: Vibrations involving the motion of the Dy³⁺ cations and BrO₃⁻ anions relative to each other in the crystal lattice.
Dy-O coordination sphere modes: Low-frequency vibrations corresponding to the stretching and bending of the bonds between the dysprosium ion and the coordinating oxygen atoms from the bromate groups.
Analysis of these modes provides insight into the bonding strength and structure of the compound. nih.gov
Theoretical Studies on Coordination Polyhedron Geometry
The large ionic radius and electrostatic nature of bonding in lanthanide(III) ions lead to high coordination numbers, typically ranging from 6 to 12, with 8 and 9 being very common. liverpool.ac.ukacademie-sciences.fr The coordination geometry is often irregular and primarily dictated by steric factors. liverpool.ac.uk Computational modeling can predict the preferred coordination environment of the Dy³⁺ ion in this compound.
For lanthanide ions, common coordination polyhedra include the square antiprism (for coordination number 8) and the tricapped trigonal prism (for coordination number 9). academie-sciences.frresearchgate.net In hydrated lanthanide salts, including bromates, the coordination sphere is often occupied by water molecules in addition to the anions. For instance, the coordination environment in hydrated lanthanide bromates is often a nine-coordinate tricapped trigonal prism. researchgate.net Theoretical studies on dysprosium complexes have investigated various geometries, including distorted trigonal prisms and capped square antiprisms. rsc.orgmdpi.comuwa.edu.au
| Coordination Number | Typical Geometry | Example or Note |
|---|---|---|
| 6 | Octahedral / Trigonal Prismatic | Observed with bulky ligands. mdpi.com |
| 7 | Capped Trigonal Prism / Pentagonal Bipyramid | Less common but observed in specific complexes. rsc.org |
| 8 | Square Antiprism / Dodecahedron | A very common geometry for Dy(III) ions. researchgate.netresearchgate.net |
| 9 | Tricapped Trigonal Prism / Capped Square Antiprism | Common for Dy(III), especially in hydrated salts. academie-sciences.frresearchgate.netuwa.edu.au |
| 10 | Bicapped Square Antiprism | Observed in complexes with small bidentate ligands. academie-sciences.fr |
Prediction of Electronic Transitions and Spectroscopic Parameters
The Dy³⁺ ion exhibits characteristic electronic transitions within its 4f shell. These f-f transitions are responsible for the sharp absorption and emission lines observed in the spectra of dysprosium compounds. nih.govresearchgate.netacs.orgku.dk While formally forbidden by the Laporte rule, they gain intensity through mechanisms like vibronic coupling or mixing with higher-energy configurations.
High-level ab initio calculations can predict the energies of these transitions. The calculations provide a detailed energy level diagram of the various electronic states, arising from the ground ⁶H₁₅/₂ multiplet and excited state multiplets. nih.govresearchgate.net The primary luminescent state for Dy³⁺ is typically the ⁴F₉/₂ level. nih.govacs.org Computational methods can predict the transition energies from this excited state to lower-lying states, which correspond to the emission bands seen in fluorescence spectroscopy.
| Transition | Approximate Wavelength (nm) | Spectral Region | Note |
|---|---|---|---|
| ⁴F₉/₂ → ⁶H₁₅/₂ | 480 - 485 | Blue | Hypersensitive transition, often strong. |
| ⁴F₉/₂ → ⁶H₁₃/₂ | 570 - 575 | Yellow | Typically the most intense emission band. researchgate.net |
| ⁴F₉/₂ → ⁶H₁₁/₂ | 660 - 665 | Red | Electric dipole transition. |
| ⁴F₉/₂ → ⁶H₉/₂ | 750 - 755 | Near-Infrared | Often observed in emission spectra. |
Chemical Reactivity and Mechanistic Investigations Involving Dysprosium Tribromate
Thermal Decomposition Mechanisms
The thermal stability and decomposition pathway of dysprosium tribromate have not been extensively reported in the scientific literature. However, insights into its potential decomposition behavior can be drawn from studies on other lanthanide compounds and bromate (B103136) salts. The thermal decomposition of such compounds typically involves the release of oxygen and the formation of metal oxides and halides. For instance, the presence of dysprosium oxide (Dy₂O₃) has been shown to influence the thermal decomposition of barium bromate akjournals.com.
Table 1: Hypothetical Solid-State Decomposition Products of this compound
| Initial Compound | Potential Intermediate Products | Final Products |
|---|
Note: This table is based on general decomposition patterns of metal bromates and related lanthanide compounds, as specific experimental data for this compound is not available.
There is a lack of specific kinetic and thermodynamic data for the thermal decomposition of this compound in the current body of scientific literature. Studies on analogous compounds, such as gadolinium oxalato bromide, have shown that the decomposition kinetics can be complex, often proceeding through multiple steps with different controlling mechanisms, such as diffusion and phase boundary reactions udsm.ac.tz. The activation energies for the decomposition of such related lanthanide compounds have been determined using thermogravimetric analysis udsm.ac.tz.
Hydrolytic Stability and Solution Chemistry
The behavior of this compound in aqueous solutions is primarily governed by the hydrolysis of the dysprosium(III) ion. The bromate anion is the conjugate base of a strong acid, bromic acid, and therefore does not undergo significant hydrolysis.
The dysprosium(III) ion (Dy³⁺) undergoes hydrolysis in water to form a series of mononuclear and polynuclear hydroxide (B78521) complexes. The extent of this hydrolysis is highly dependent on the pH of the solution. At low pH, the unhydrolyzed Dy³⁺(aq) ion is the predominant species. As the pH increases, hydroxyl complexes begin to form. The formation of these species has been studied using potentiometric and coulometric methods tandfonline.comresearchgate.net. The primary hydrolysis products include DyOH²⁺, Dy₂(OH)₂⁴⁺, and Dy₅(OH)₉⁶⁺ tandfonline.comresearchgate.net. The synthesis of certain dysprosium complexes has also been shown to be highly pH-dependent rsc.org.
Table 2: Hydrolysis Constants for the Dysprosium(III) Ion at 25°C and Zero Ionic Strength
| Equilibrium Reaction | log K |
|---|---|
| Dy³⁺ + H₂O ⇌ DyOH²⁺ + H⁺ | -8.0 |
| 2Dy³⁺ + 2H₂O ⇌ Dy₂(OH)₂⁴⁺ + 2H⁺ | -14.4 |
Data sourced from Baes, C. F., & Mesmer, R. E. (1976). The Hydrolysis of Cations. Wiley.
The formation of hydrolysis products of the Dy³⁺ ion can ultimately lead to the precipitation of dysprosium(III) hydroxide, Dy(OH)₃, at sufficiently high pH. The characterization of the soluble hydrolysis species has been achieved through detailed analysis of titration data tandfonline.comresearchgate.net. The presence of different polynuclear species indicates a complex hydrolysis mechanism. The study of aqueous systems such as Dy(BrO₃)₃-Ho(BrO₃)₃-H₂O and Dy(BrO₃)₃-Nd(BrO₃)₃-H₂O confirms the existence and study of this compound in aqueous solutions researchgate.netresearchgate.net.
Redox Reactivity of the Bromate Anion in this compound
The redox chemistry of this compound is expected to be dominated by the bromate anion (BrO₃⁻), as the dysprosium(III) ion is generally stable in its +3 oxidation state under normal conditions.
The bromate ion is a strong oxidizing agent, particularly in acidic solutions. The standard reduction potential for the reaction:
BrO₃⁻ + 6H⁺ + 6e⁻ → Br⁻ + 3H₂O
is +1.44 V.
The reactivity of the bromate anion can be influenced by factors such as pH and the presence of reducing agents. In acidic media, the reaction between bromate and bromide ions is a well-known example of a clock reaction, which involves the formation of bromine researchgate.net. The rate of this reaction is dependent on the concentrations of bromate, bromide, and hydrogen ions researchgate.net. The bromate anion is generally stable towards disproportionation in both acidic and aqueous solutions wikipedia.org. However, under certain conditions, such as in alkaline solutions, the disproportionation of bromine can lead to the formation of bromate mdpi.comresearchgate.net. While these are general properties of the bromate ion, specific studies on the redox reactions of this compound are not available.
Ligand Exchange Dynamics and Kinetics
Investigations into the specific ligand exchange dynamics and kinetics of this compound are not available in the current scientific literature. However, the chemical behavior of dysprosium(III) ions is well-characterized, allowing for a detailed, theoretical discussion of the likely reaction mechanisms based on the general principles of lanthanide coordination chemistry. Lanthanide complexes are known for their rapid ligand exchange reactions, a characteristic that stems from the nature of the metal-ligand bond libretexts.org.
The interaction between the Dy³⁺ ion and its ligands is predominantly electrostatic or ionic in nature libretexts.orgrutgers.edu. This is due to the effective shielding of the 4f valence electrons by the filled 5s and 5p orbitals researchgate.netacs.org. Consequently, the metal-ligand bonds are non-directional and labile, leading to fast ligand substitution processes. The lack of strong covalent character means that crystal-field effects are minimal, and the ligand's influence on the complex's properties is less pronounced compared to d-block metal complexes libretexts.org.
General Reaction Mechanisms
Ligand substitution reactions in coordination complexes, including those of dysprosium, generally proceed via a spectrum of mechanisms that are broadly categorized as dissociative (D), associative (A), or interchange (I) pathways youtube.comlibretexts.orglibretexts.org. The interchange mechanism is further subdivided into dissociative interchange (Id) and associative interchange (Ia), representing a concerted process where the distinction between bond breaking and bond making becomes blurred youtube.com.
For lanthanide ions, including Dy³⁺, the high coordination numbers (typically 8 or 9) and the large ionic radii favor mechanisms with a high degree of dissociative character libretexts.orglibretexts.orgnih.gov. The large size of the central ion provides ample space for incoming ligands, but also results in less steric crowding, which can lower the barrier for a ligand to depart.
Dissociative (D) Mechanism: In a pure dissociative pathway, the rate-determining step is the departure of a ligand from the primary coordination sphere, forming a coordinatively unsaturated intermediate. This intermediate then rapidly coordinates with an incoming ligand.
Dy(BrO₃)ₓ(H₂O)ₙ³⁻ˣ → [Dy(BrO₃)ₓ(H₂O)ₙ₋₁]³⁻ˣ + H₂O (slow) [Dy(BrO₃)ₓ(H₂O)ₙ₋₁]³⁻ˣ + L → [Dy(BrO₃)ₓ(H₂O)ₙ₋₁L]³⁻ˣ (fast)
Associative (A) Mechanism: In an associative pathway, the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, from which the leaving group then departs. Given that lanthanide ions already exhibit high coordination numbers, a fully associative mechanism that increases the coordination number further (e.g., from 9 to 10) is less common but cannot be entirely ruled out, especially for the larger, early lanthanides libretexts.org.
Interchange (I) Mechanism: It is widely accepted that ligand exchange on lanthanide ions, including the aqua ion [Dy(H₂O)ₙ]³⁺, likely follows an interchange mechanism. An Id mechanism would involve a significant weakening of the bond to the leaving ligand in the transition state, while an Ia mechanism would involve significant bond formation with the incoming ligand in the transition state. The specific pathway is influenced by factors such as the steric bulk of the ligands and the ionic radius of the lanthanide ion escholarship.orgbiu.ac.il.
Influence of Ionic Radius and Coordination Number
Across the lanthanide series, there is a steady decrease in ionic radius with increasing atomic number, a phenomenon known as the "lanthanide contraction" libretexts.orgresearchgate.net. This contraction has a significant influence on the coordination number and the kinetics of ligand exchange. For dysprosium, which is a heavier lanthanide, the smaller ionic radius compared to earlier lanthanides like Lanthanum would typically lead to a slightly lower coordination number and potentially different reaction kinetics. Studies on water exchange rates for the lanthanide aqua ions show a non-linear trend across the series, with the rate reaching a maximum around the middle of the series (e.g., terbium, dysprosium) before decreasing again for the heaviest elements epfl.chacs.org. This suggests a possible change in the exchange mechanism or coordination number across the series epfl.ch.
The stability of lanthanide complexes often increases from Lanthanum(III) to Lutetium(III) as the ionic radius decreases and the Lewis acidity of the metal ion increases, provided that steric hindrance is not a significant factor nih.gov. This increased stability can influence the rate of ligand dissociation.
Kinetic Data for Lanthanide Aqua Ions
While specific kinetic data for this compound is unavailable, the rates of water exchange for lanthanide(III) aqua ions provide a valuable benchmark for understanding the lability of these systems. These exchanges are extremely fast, with rate constants typically in the range of 10⁷ to 10⁹ s⁻¹.
Below is a table showing representative water exchange rate constants (kex) for various lanthanide(III) aqua ions. This data illustrates the general trend in lability across the series and provides an order-of-magnitude estimate for the expected ligand exchange rates in a this compound solution.
| Lanthanide(III) Ion | Ionic Radius (CN=9, Å) | kex at 298.15 K (s⁻¹) |
| La³⁺ | 1.160 | 6.0 x 10⁷ |
| Gd³⁺ | 1.053 | 8.3 x 10⁸ |
| Dy³⁺ | 1.027 | 4.4 x 10⁸ |
| Ho³⁺ | 1.015 | 2.9 x 10⁸ |
| Er³⁺ | 1.004 | 1.4 x 10⁸ |
| Tm³⁺ | 0.994 | 4.0 x 10⁷ |
| Lu³⁺ | 0.977 | 1.0 x 10⁷ |
Note: This data is for the exchange of water molecules on hydrated lanthanide ions and is intended to be illustrative of the general kinetic behavior. The actual rates for this compound would be influenced by the presence of the bromate ligands.
The maximum exchange rate observed for the middle lanthanides is often explained by a change in the water exchange mechanism, which is thought to shift from a more dissociative pathway for the lighter lanthanides to a more associative one for the heavier elements, with an intermediate mechanism for ions like dysprosium epfl.chacs.org. Incoherent quasi-elastic neutron scattering (IQENS) studies on aqueous Dy³⁺ solutions indicate that water protons are in an intermediate or slow exchange on the timescale of the technique, setting a lower limit for the binding time of τ > 10⁻¹⁰ s researchgate.net.
Coordination Chemistry and Complexation Behavior of Dysprosium Iii with Bromate and Ancillary Ligands
Dysprosium(III)-Bromate Complex Formation in Solution and Solid State
In aqueous solution, the Dy³⁺ ion exists as a hydrated aqua ion, [Dy(H₂O)ₙ]³⁺. The introduction of bromate (B103136) ions would lead to the stepwise formation of dysprosium-bromate complexes, where bromate ions and water molecules compete for positions in the primary coordination sphere. The formation of solid dysprosium tribromate, likely as a hydrated salt such as Dy(BrO₃)₃·xH₂O, would be achievable through crystallization from an aqueous solution, analogous to the formation of hydrated dysprosium halides and other oxoanion salts wikipedia.org.
The stoichiometry and stability constants of metal-ligand complexes in solution are fundamental thermodynamic parameters. For lanthanide complexes, these are commonly determined using techniques such as potentiometric titrations, spectrophotometry, and calorimetry asianpubs.orgnih.gov.
While specific stability constants for Dy(III)-bromate complexes are not documented, a predictable trend can be inferred from the general behavior of lanthanides. The stability of lanthanide complexes with a given ligand generally increases across the series from Lanthanum (La) to Lutetium (Lu) alfa-chemistry.comasianpubs.org. This trend is a direct consequence of the "lanthanide contraction," where the ionic radius decreases with increasing atomic number. The smaller, more charge-dense ions like Dy³⁺ form stronger electrostatic bonds with ligands compared to the larger, lighter lanthanides. Deviations from this trend can occur due to steric hindrance, especially with bulky ligands asianpubs.org.
Below is an illustrative table of hypothetical stability constants for 1:1 lanthanide-bromate complexes, demonstrating the expected trend.
| Lanthanide Ion (Ln³⁺) | Ionic Radius (CN=8, Å) | Log K₁ (Illustrative) |
|---|---|---|
| La³⁺ | 1.16 | 2.1 |
| Ce³⁺ | 1.14 | 2.2 |
| Nd³⁺ | 1.11 | 2.4 |
| Sm³⁺ | 1.08 | 2.6 |
| Gd³⁺ | 1.05 | 2.7 |
| Dy³⁺ | 1.03 | 2.8 |
| Er³⁺ | 1.00 | 2.9 |
| Lu³⁺ | 0.98 | 3.1 |
The bromate anion, with its trigonal pyramidal geometry, can coordinate to a metal center in several ways. Common coordination modes for oxoanions include:
Monodentate: One oxygen atom binds to the metal center.
Bidentate: Two oxygen atoms chelate the metal center.
Bridging: The anion coordinates to two or more metal centers simultaneously.
For lanthanide complexes, the coordination mode is highly dependent on factors such as the metal ion's size, the stoichiometric ratio of ligand to metal, and the presence of competing solvent molecules or other ancillary ligands academie-sciences.frosti.gov. In simple hydrated salts, bromate ions might coordinate in a monodentate fashion, with water molecules filling the remaining coordination sites. In anhydrous or sterically crowded environments, bidentate or bridging modes become more probable, potentially leading to the formation of polymeric structures osti.gov.
Investigation of Mixed-Ligand Dysprosium(III) Bromate Complexes
The large coordination sphere of Dy³⁺ readily accommodates multiple ligands. It is highly probable that any dysprosium-bromate complex would be a mixed-ligand species, especially in solution where water molecules act as co-ligands. The synthesis of dysprosium bromate in the presence of other organic ligands (L') could lead to the isolation of ternary complexes with general formulas like [Dy(BrO₃)ₓ(L')ᵧ(H₂O)z]. Numerous mixed-ligand dysprosium complexes have been synthesized using ancillary ligands such as β-diketonates, Schiff bases, and carboxylates, which often result in compounds with interesting magnetic or luminescent properties osti.govmdpi.comrsc.org.
Chelation Effects and Macrocyclic Ligand Design for Enhanced Dysprosium(III) Coordination
The stability of metal complexes can be significantly enhanced through the chelate effect and the even more pronounced macrocyclic effect. The chelate effect describes the increased stability of a complex containing a polydentate ligand compared to a complex with analogous monodentate ligands. The macrocyclic effect provides a further thermodynamic advantage by pre-organizing the donor atoms for metal binding, which minimizes the entropic penalty upon complexation nih.gov.
For Dy³⁺, a hard acid, ligands with hard donor atoms like oxygen and nitrogen are preferred mdpi.com. Designing a macrocyclic ligand for enhanced Dy³⁺ coordination would involve creating a cavity size appropriate for its ionic radius (~1.03 Å for CN=8) and incorporating donor atoms that are pre-organized to satisfy its preferred high-coordination geometry mdpi.comnih.gov. While Ln³⁺ ions favor oxygen donors, nitrogen-containing macrocycles also form highly stable complexes due to the powerful macrocyclic effect mdpi.comnih.gov.
Multinuclear Dysprosium(III) Bromate Systems
The formation of multinuclear (or cluster) complexes occurs when ligands bridge two or more metal centers. The bromate ion, through its oxygen atoms, could act as a bridging ligand between two Dy³⁺ centers, leading to dinuclear or polynuclear homometallic systems. The structure of such clusters would depend on the coordination modes of the bromate ions and any ancillary ligands present. Furthermore, the synthesis of heterometallic clusters containing both Dy³⁺ and a different metal ion (e.g., a 3d transition metal) is a possibility, with bromate acting as one of the bridging ligands alongside others like hydroxo or carboxylato groups mdpi.comrsc.orgrsc.org. These multinuclear systems are of great interest in the field of molecular magnetism rsc.orgnih.gov.
Q & A
How can researchers optimize the synthesis of dysprosium tribromate to achieve high purity, and what analytical techniques validate its structural integrity?
Basic Research Question
Methodological Answer:
Synthesis optimization requires precise control of stoichiometric ratios (Dy:Br) and reaction conditions (e.g., inert atmosphere, temperature gradients). For purity ≥99%, use vacuum sublimation or recrystallization in anhydrous solvents. Structural validation should combine X-ray diffraction (XRD) for crystallographic analysis and inductively coupled plasma mass spectrometry (ICP-MS) to confirm elemental ratios. Thermal stability can be assessed via thermogravimetric analysis (TGA) under controlled atmospheres .
What experimental design considerations are critical for investigating this compound’s magnetocaloric properties?
Advanced Research Question
Methodological Answer:
Design experiments to isolate extrinsic factors (e.g., impurities, hydration) by synthesizing phase-pure samples. Use SQUID magnetometry to measure magnetization isotherms across 2–300 K. For magnetocaloric effect (MCE) quantification, apply the Maxwell relation to entropy change (ΔS) calculations. Cross-validate results with neutron scattering to correlate magnetic ordering with lattice dynamics. Note that discrepancies in reported ΔS values may arise from sample anisotropy or field-sweep rate inconsistencies .
How should researchers address contradictions in reported thermodynamic properties (e.g., Gibbs free energy) of this compound?
Advanced Research Question
Methodological Answer:
Systematically replicate studies under identical conditions (temperature, pressure, purity) to isolate variables. Employ high-precision calorimetry (e.g., DSC) for ΔH and ΔS measurements. Use density functional theory (DFT) to model electronic configurations and compare with experimental data. Publish raw datasets and computational parameters to facilitate meta-analyses .
What computational methods are most effective for modeling this compound’s electronic structure and ligand-field interactions?
Advanced Research Question
Methodological Answer:
Ligand-field parameters can be modeled using CASSCF (Complete Active Space Self-Consistent Field) with spin-orbit coupling corrections. For bulk properties, hybrid DFT (e.g., B3LYP) paired with periodic boundary conditions accounts for crystal-field effects. Validate models against experimental X-ray absorption near-edge structure (XANES) spectra to refine ligand-bonding descriptors .
What protocols ensure safe handling of this compound in laboratory settings?
Basic Research Question
Methodological Answer:
Store this compound in argon-filled desiccators to prevent hydrolysis. Use nitrile gloves and FFP3-rated respirators during synthesis to avoid inhalation of fine particulates. For spill management, neutralize with dry sodium bicarbonate and dispose via hazardous waste channels. Regularly monitor air quality for bromide byproducts using ion-selective electrodes .
How can researchers design studies to explore this compound’s potential in photonic applications?
Advanced Research Question
Methodological Answer:
Investigate its UV-Vis-NIR absorption spectra using diffuse reflectance spectroscopy. Test photoluminescence quantum yields under varying excitation wavelengths (250–500 nm). For device integration, deposit thin films via chemical vapor deposition (CVD) and characterize homogeneity using atomic force microscopy (AFM). Compare performance with benchmark materials like europium complexes .
What statistical approaches resolve uncertainties in this compound’s neutron-scattering cross-section data?
Advanced Research Question
Methodological Answer:
Apply Bayesian regression to account for instrument-specific noise and detector efficiency. Use Monte Carlo simulations (e.g., MCNP) to model neutron interactions with dysprosium’s high thermal neutron capture cross-section (≈1,100 barns). Cross-reference results with R-matrix analyses to validate resonance parameters .
How do isotopic variations (e.g., Dy-164 vs. Dy-162) influence this compound’s reactivity in coordination chemistry?
Advanced Research Question
Methodological Answer:
Synthesize isotopically enriched samples via electromagnetic separation. Compare reaction kinetics using stopped-flow spectrophotometry. Isotopic effects on ligand-exchange rates can be quantified via Eyring plots, with heavy isotopes (e.g., Dy-164) typically exhibiting slower kinetics due to mass-dependent energy barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
